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For researchers and drug development professionals, this guide provides a comprehensive
comparison of clinical trial results for volasertib in combination with chemotherapy against
alternative treatments for Acute Myeloid Leukemia (AML) and advanced solid tumors. The
information is presented through structured data tables, detailed experimental protocols, and
visualizations of the underlying biological pathways.

Volasertib: Targeting the Cell Cycle through PLK1
Inhibition

Volasertib is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of
multiple stages of mitosis.[1][2] By binding to the ATP-binding pocket of PLK1, volasertib
disrupts the normal progression of the cell cycle, leading to mitotic arrest and subsequent
apoptosis (programmed cell death) in cancer cells.[2][3] This targeted mechanism of action has
shown promise in preclinical models of both hematological malignancies and solid tumors.[4][5]

The FDA granted Breakthrough Therapy designation to volasertib in combination with low-
dose cytarabine for certain AML patients.[1]

Clinical Trial Results: A Comparative Analysis
Acute Myeloid Leukemia (AML) in Elderly Patients Unfit
for Intensive Chemotherapy

A key area of investigation for volasertib has been in older adult patients with newly diagnosed
AML who are not eligible for intensive induction therapy. The pivotal phase 2 and subsequent
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phase 3 (POLO-AML-2) trials evaluated volasertib in combination with low-dose cytarabine
(LDAC) against LDAC alone.

Table 1: Comparison of Volasertib + LDAC vs. LDAC Alone in Elderly AML Patients

Endpoint

Volasertib + LDAC

LDAC + Placebo

Trial

Objective Response
Rate (ORR)

25.2% - 31.0%

13.3% - 16.8%

Phase 2 & 3[6][7][8]

Complete Remission
(CR) + CR with
incomplete blood

count recovery (CRi)

31.0%

13.3%

Phase 2[6][8]

Median Overall
Survival (OS)

5.6 - 8.0 months

5.2 - 6.5 months

Phase 2 & 3[6][7][8]

Median Event-Free
Survival (EFS)

5.6 months

2.3 months

Phase 2[6][8]

Most Common Grade

>3 Adverse Events

Infections/Infestations
(81.3%), Febrile
Neutropenia (60.4%),
Gastrointestinal AEs
(21%)

Infections/Infestations
(63.5%), Febrile
Neutropenia (29.3%),
Gastrointestinal AEs
(7%)

Phase 3[7]

Fatal Adverse Events

31.2% (most

commonly infections)

18.0%

Phase 3[7]

While the Phase 2 trial showed promising results with improved response rates and survival,

the larger Phase 3 POLO-AML-2 trial did not meet its primary endpoint of a statistically

significant improvement in objective response rate at the time of the primary analysis.[7]

Although a final analysis did show a statistically significant improvement in ORR, this did not

translate into an overall survival benefit, which may have been impacted by a higher rate of

fatal infections in the volasertib arm.[7]

Alternative Treatment: Standard Intensive Induction Chemotherapy ("7+3" Regimen)
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For eligible patients, the standard of care for AML induction therapy is a combination of
cytarabine and an anthracycline, commonly known as the "7+3" regimen. This intensive
chemotherapy approach generally yields higher remission rates in younger, fitter patients.

Table 2: Typical Outcomes for Standard "7+3" Induction in AML

"7+3" Regimen (e.g., Cytarabine +

Endpoint o
Daunorubicin)

Complete Remission (CR) Rate 60% - 80% (in younger adults)

Median Overall Survival (OS) Varies significantly with age and risk factors
Myelosuppression (neutropenia,

Common Grade =3 Adverse Events thrombocytopenia, anemia), infections,

mucositis, nausea, vomiting

Note: Direct comparison of "7+3" outcomes with the volasertib + LDAC trials is challenging
due to the different patient populations (intensive therapy-eligible vs. ineligible).

Advanced Solid Tumors

Volasertib has also been investigated in combination with platinum-based chemotherapy in
patients with heavily pretreated advanced solid tumors. A phase 1 dose-escalation trial

evaluated its safety and preliminary efficacy.

Table 3: Volasertib in Combination with Platinum Agents in Advanced Solid Tumors
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. Volasertib + Volasertib + )
Endpoint . . . Trial
Cisplatin (n=30) Carboplatin (n=31)
Partial Response (PR) 2 patients 2 patients Phase 1[1][5]
Stable Disease (SD) 11 patients 6 patients Phase 1[1][5]
Most Common Cycle ) ]
o Thrombocytopenia, Thrombocytopenia,
1 Dose-Limiting Phase 1[1][5]

o Neutropenia, Fatigue Neutropenia, Fatigue
Toxicities (DLTSs)

Maximum Tolerated Volasertib 300 mg + Volasertib 300 mg +

. . ) Phase 1[1][5]
Dose (MTD) Cisplatin 100 mg/m? Carboplatin AUC6

Alternative Treatments for Platinum-Resistant Solid Tumors

For patients with platinum-resistant solid tumors, such as ovarian cancer, treatment options
often involve single-agent non-platinum chemotherapy.

Table 4: Efficacy of Single-Agent Chemotherapy in Platinum-Resistant Ovarian Cancer

Objective Response Rate Median Progression-Free
Treatment .
(ORR) Survival (PFS)
Pegylated Liposomal
o 10% - 20% 3.1 - 3.9 months
Doxorubicin
Paclitaxel 15% - 22% 3.0 - 3.5 months
Topotecan 13% - 14% 3.1 - 4.5 months
Gemcitabine 13% - 19% 3.6 - 4.7 months

Note: These are general outcomes from various studies and not from a direct head-to-head
comparison with the volasertib combination.[9][10]

Experimental Protocols
Volasertib + Low-Dose Cytarabine (POLO-AML-2)
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o Study Design: A phase 3, randomized, double-blind, placebo-controlled trial.[7][11]

o Patient Population: Patients aged 65 years or older with previously untreated AML who were
ineligible for intensive remission induction therapy.[7][11]

e Treatment Arms:

o Volasertib Arm: Volasertib 350 mg administered as a 2-hour intravenous infusion on days
1 and 15 of a 4-week cycle, in combination with low-dose cytarabine (LDAC) 20 mg
administered subcutaneously twice daily on days 1-10.[7]

o Placebo Arm: Placebo administered intravenously on days 1 and 15, in combination with
LDAC as above.[7]

e Primary Endpoint: Objective response rate (ORR), defined as complete remission (CR) or
CR with incomplete blood count recovery (CRi).[7]

o Key Secondary Endpoint: Overall survival (OS).[7]

Volasertib + Platinum Agents in Solid Tumors
(NCT00969761)

o Study Design: A phase 1, open-label, 3+3 dose-escalation trial.[1][5]

» Patient Population: Patients with advanced/metastatic solid tumors who had progressed on
standard therapies.[1]

e Treatment Arms:

o Arm A: Volasertib (100-350 mg) as a single intravenous infusion on day 1, in combination
with cisplatin (60-100 mg/m?) on day 1 of a 3-week cycle.[1]

o Arm B: Volasertib (100-350 mg) as a single intravenous infusion on day 1, in combination
with carboplatin (AUC4-6) on day 1 of a 3-week cycle.[1]

¢ Primary Objective: To determine the maximum tolerated dose (MTD) and dose-limiting
toxicities (DLTs) of the combinations.[1]
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Signaling Pathway and Experimental Workflow
PLK1 Signaling Pathway

Volasertib exerts its effect by inhibiting PLK1, a crucial kinase in the regulation of the cell
cycle. The diagram below illustrates the central role of PLK1 in mitotic progression and its
interaction with other key cellular proteins.
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Caption: Simplified PLK1 signaling pathway in cell cycle regulation.

Experimental Workflow for a Phase 3 Clinical Trial

The following diagram outlines a typical workflow for a randomized, double-blind, placebo-
controlled phase 3 clinical trial, such as the POLO-AML-2 study.
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Caption: Phase 3 randomized controlled trial workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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combination-with-chemotherapy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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